CCG-224406

描述

属性

IUPAC Name |

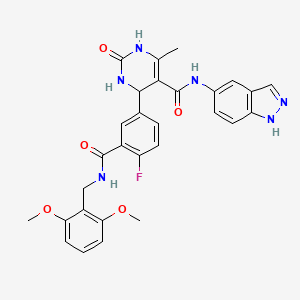

4-[3-[(2,6-dimethoxyphenyl)methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27FN6O5/c1-15-25(28(38)34-18-8-10-22-17(11-18)13-32-36-22)26(35-29(39)33-15)16-7-9-21(30)19(12-16)27(37)31-14-20-23(40-2)5-4-6-24(20)41-3/h4-13,26H,14H2,1-3H3,(H,31,37)(H,32,36)(H,34,38)(H2,33,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJWWWZXJNOLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=C(C=CC=C3OC)OC)C(=O)NC4=CC5=C(C=C4)NN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27FN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Mechanism of Action: Selective Inhibition of G Protein-Coupled Receptor Kinase 2 (GRK2)

An In-Depth Technical Guide to the Mechanism of Action of CCG-224406

For Researchers, Scientists, and Drug Development Professionals

This compound is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] Its primary mechanism of action is the direct inhibition of the catalytic activity of GRK2, a key enzyme involved in the regulation of G protein-coupled receptor (GPCR) signaling.[1][2] By selectively binding to GRK2, this compound prevents the phosphorylation of activated GPCRs, thereby modulating downstream signaling pathways. This targeted inhibition makes this compound a valuable tool for studying the physiological and pathological roles of GRK2 and a potential therapeutic agent for conditions characterized by dysregulated GRK2 activity, such as heart failure.[1]

The development of this compound was the result of a structure-based drug design campaign.[2] This approach utilized the co-crystal structure of a known GRK2 inhibitor to guide the synthesis of a library of hybrid inhibitors, ultimately leading to the identification of this compound with its optimized potency and selectivity.[2]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various kinase assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Potency of this compound against GRK2

| Compound | Target | IC50 (nM) | Assay Description | Reference |

| This compound | GRK2 | 130 | Inhibition of full-length C-terminal hexahistidine-tagged GRK2 S670A mutant, expressed in High Five insect cells, using tubulin as a substrate, measured by SDS-PAGE.[1] | Waldschmidt HV, et al. 2016 |

Note: Some commercial suppliers report an IC50 of 13 nM, but the primary literature indicates 130 nM.[1][2]

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | Selectivity vs. GRK2 | Notes | Reference |

| Other GRK | >700-fold | Demonstrates high selectivity over other GRK subfamily members. | Waldschmidt HV, et al. 2016 |

| PKA | High Selectivity | Specific quantitative data not available in the reviewed abstracts. | Waldschmidt HV, et al. 2016 |

| ROCK1 | No detectable inhibition | Shows no significant inhibition of Rho-associated coiled-coil kinase 1. | Waldschmidt HV, et al. 2016 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

GRK2 Inhibition Assay (Based on Waldschmidt HV, et al. 2016)

This protocol describes the in vitro kinase assay used to determine the half-maximal inhibitory concentration (IC50) of this compound against GRK2.

1. Materials and Reagents:

-

Recombinant full-length C-terminal hexahistidine-tagged GRK2 S670A mutant (expressed in High Five insect cells)

-

Tubulin (substrate)

-

This compound (test compound)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM EDTA, 7.5 mM MgCl2)

-

SDS-PAGE gels and reagents

-

Phosphorimager or other suitable detection method for phosphorylated proteins

2. Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a reaction vessel, combine the recombinant GRK2 enzyme, tubulin substrate, and the diluted this compound or vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP (containing a radiolabel such as [γ-³²P]ATP for detection, or using a non-radioactive detection method).

-

Allow the reaction to proceed for a specific time, ensuring that the reaction remains in the linear range.

-

Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE to resolve the phosphorylated tubulin from other components.

-

Visualize and quantify the amount of phosphorylated tubulin using a phosphorimager or other appropriate detection method.

-

Plot the percentage of inhibition of GRK2 activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: GRK2-mediated GPCR desensitization and its inhibition by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the discovery and characterization of this compound.

Logical Relationship Diagram

Caption: Logical relationship of this compound to its target and selectivity profile.

References

Core Mechanism of Action: Selective Inhibition of G Protein-Coupled Receptor Kinase 2 (GRK2)

An In-Depth Technical Guide to the Mechanism of Action of CCG-224406

For Researchers, Scientists, and Drug Development Professionals

This compound is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] Its primary mechanism of action is the direct inhibition of the catalytic activity of GRK2, a key enzyme involved in the regulation of G protein-coupled receptor (GPCR) signaling.[1][2] By selectively binding to GRK2, this compound prevents the phosphorylation of activated GPCRs, thereby modulating downstream signaling pathways. This targeted inhibition makes this compound a valuable tool for studying the physiological and pathological roles of GRK2 and a potential therapeutic agent for conditions characterized by dysregulated GRK2 activity, such as heart failure.[1]

The development of this compound was the result of a structure-based drug design campaign.[2] This approach utilized the co-crystal structure of a known GRK2 inhibitor to guide the synthesis of a library of hybrid inhibitors, ultimately leading to the identification of this compound with its optimized potency and selectivity.[2]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various kinase assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Potency of this compound against GRK2

| Compound | Target | IC50 (nM) | Assay Description | Reference |

| This compound | GRK2 | 130 | Inhibition of full-length C-terminal hexahistidine-tagged GRK2 S670A mutant, expressed in High Five insect cells, using tubulin as a substrate, measured by SDS-PAGE.[1] | Waldschmidt HV, et al. 2016 |

Note: Some commercial suppliers report an IC50 of 13 nM, but the primary literature indicates 130 nM.[1][2]

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | Selectivity vs. GRK2 | Notes | Reference |

| Other GRK | >700-fold | Demonstrates high selectivity over other GRK subfamily members. | Waldschmidt HV, et al. 2016 |

| PKA | High Selectivity | Specific quantitative data not available in the reviewed abstracts. | Waldschmidt HV, et al. 2016 |

| ROCK1 | No detectable inhibition | Shows no significant inhibition of Rho-associated coiled-coil kinase 1. | Waldschmidt HV, et al. 2016 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

GRK2 Inhibition Assay (Based on Waldschmidt HV, et al. 2016)

This protocol describes the in vitro kinase assay used to determine the half-maximal inhibitory concentration (IC50) of this compound against GRK2.

1. Materials and Reagents:

-

Recombinant full-length C-terminal hexahistidine-tagged GRK2 S670A mutant (expressed in High Five insect cells)

-

Tubulin (substrate)

-

This compound (test compound)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM EDTA, 7.5 mM MgCl2)

-

SDS-PAGE gels and reagents

-

Phosphorimager or other suitable detection method for phosphorylated proteins

2. Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a reaction vessel, combine the recombinant GRK2 enzyme, tubulin substrate, and the diluted this compound or vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP (containing a radiolabel such as [γ-³²P]ATP for detection, or using a non-radioactive detection method).

-

Allow the reaction to proceed for a specific time, ensuring that the reaction remains in the linear range.

-

Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE to resolve the phosphorylated tubulin from other components.

-

Visualize and quantify the amount of phosphorylated tubulin using a phosphorimager or other appropriate detection method.

-

Plot the percentage of inhibition of GRK2 activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: GRK2-mediated GPCR desensitization and its inhibition by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the discovery and characterization of this compound.

Logical Relationship Diagram

Caption: Logical relationship of this compound to its target and selectivity profile.

References

Unveiling the Core Function of CCG-224406: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-224406 is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). This technical guide delineates the fundamental function of this compound, its mechanism of action, and its potential therapeutic applications. Through a comprehensive review of existing literature, this document provides detailed experimental protocols, quantitative data on its inhibitory activity and selectivity, and a visual representation of its role in cellular signaling pathways.

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are integral to a vast array of physiological processes. The desensitization and internalization of these receptors are critically regulated by GPCR kinases (GRKs). Among the seven members of the GRK family, GRK2 is ubiquitously expressed and plays a pivotal role in cardiovascular function, neuronal signaling, and inflammatory responses. Dysregulation of GRK2 activity has been implicated in the pathophysiology of heart failure, hypertension, and other chronic diseases. This compound has emerged as a valuable research tool and a potential therapeutic lead compound for its ability to selectively inhibit GRK2.

Mechanism of Action: Selective Inhibition of GRK2

This compound functions as an ATP-competitive inhibitor of GRK2. It binds to the ATP-binding pocket of the kinase domain of GRK2, preventing the phosphorylation of activated GPCRs. This inhibition of GRK2-mediated phosphorylation leads to a prolonged signaling cascade by the GPCR, as the receptor remains active and coupled to its cognate G proteins.

Quantitative Analysis of Inhibitory Potency and Selectivity

The efficacy and specificity of this compound have been quantitatively determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against GRK2 and significant selectivity over other related kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. GRK2 |

| GRK2 | 13 | - |

| GRK1 | >10,000 | >769 |

| GRK5 | >10,000 | >769 |

| PKA | >10,000 | >769 |

| ROCK1 | >10,000 | >769 |

Data sourced from Waldschmidt HV, et al. J Med Chem. 2016.

Signaling Pathway Modulation

GRK2 is a key node in multiple signaling pathways. By inhibiting GRK2, this compound can modulate downstream cellular events. One of the critical pathways influenced by GRK2 is the RhoA signaling cascade, which plays a central role in cell migration, proliferation, and fibrosis.

GRK2 and the RhoA-MRTF-A/SRF Pathway

GRK2 has been shown to interact with and be activated by RhoA. This interaction can lead to the activation of the Myocardin-Related Transcription Factor A (MRTF-A) and Serum Response Factor (SRF) pathway, which drives the transcription of genes involved in cytoskeletal organization and fibrosis. Inhibition of GRK2 by this compound is predicted to attenuate this signaling axis.

Experimental Protocols

In Vitro GRK2 Kinase Activity Assay

This protocol is adapted from the methods described in Waldschmidt HV, et al. J Med Chem. 2016.

Objective: To determine the in vitro inhibitory activity of this compound against GRK2.

Materials:

-

Recombinant human GRK2 enzyme

-

Fluorescein-labeled polypeptide substrate (e.g., fluorescein-casein)

-

ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase reaction buffer.

-

Add the test compound (this compound) or DMSO (vehicle control) to the appropriate wells.

-

Add the GRK2 enzyme to all wells except for the negative control.

-

Add the fluorescein-labeled substrate to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Potential Therapeutic Applications

The selective inhibition of GRK2 by this compound suggests its potential utility in various therapeutic areas where GRK2 is upregulated and contributes to disease pathogenesis.

-

Heart Failure: Elevated GRK2 levels in failing hearts lead to β-adrenergic receptor desensitization and diminished cardiac contractility. Inhibition of GRK2 could restore β-adrenergic signaling and improve cardiac function.

-

Fibrotic Diseases: The involvement of the GRK2-RhoA axis in promoting fibrotic gene expression suggests that this compound could be a potential anti-fibrotic agent in conditions such as cardiac fibrosis, pulmonary fibrosis, and scleroderma.

-

Chronic Pain and Opioid Tolerance: GRK2 plays a role in the desensitization of opioid receptors. Inhibiting GRK2 may enhance the analgesic effects of opioids and reduce the development of tolerance.

Conclusion

This compound is a powerful pharmacological tool for studying the physiological and pathological roles of GRK2. Its high potency and selectivity make it an excellent candidate for further preclinical and clinical investigation as a potential therapeutic agent for a range of disorders characterized by GRK2 dysregulation. This technical guide provides a foundational understanding of the core function of this compound to aid researchers and drug development professionals in their scientific endeavors.

Unveiling the Core Function of CCG-224406: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-224406 is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). This technical guide delineates the fundamental function of this compound, its mechanism of action, and its potential therapeutic applications. Through a comprehensive review of existing literature, this document provides detailed experimental protocols, quantitative data on its inhibitory activity and selectivity, and a visual representation of its role in cellular signaling pathways.

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are integral to a vast array of physiological processes. The desensitization and internalization of these receptors are critically regulated by GPCR kinases (GRKs). Among the seven members of the GRK family, GRK2 is ubiquitously expressed and plays a pivotal role in cardiovascular function, neuronal signaling, and inflammatory responses. Dysregulation of GRK2 activity has been implicated in the pathophysiology of heart failure, hypertension, and other chronic diseases. This compound has emerged as a valuable research tool and a potential therapeutic lead compound for its ability to selectively inhibit GRK2.

Mechanism of Action: Selective Inhibition of GRK2

This compound functions as an ATP-competitive inhibitor of GRK2. It binds to the ATP-binding pocket of the kinase domain of GRK2, preventing the phosphorylation of activated GPCRs. This inhibition of GRK2-mediated phosphorylation leads to a prolonged signaling cascade by the GPCR, as the receptor remains active and coupled to its cognate G proteins.

Quantitative Analysis of Inhibitory Potency and Selectivity

The efficacy and specificity of this compound have been quantitatively determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against GRK2 and significant selectivity over other related kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. GRK2 |

| GRK2 | 13 | - |

| GRK1 | >10,000 | >769 |

| GRK5 | >10,000 | >769 |

| PKA | >10,000 | >769 |

| ROCK1 | >10,000 | >769 |

Data sourced from Waldschmidt HV, et al. J Med Chem. 2016.

Signaling Pathway Modulation

GRK2 is a key node in multiple signaling pathways. By inhibiting GRK2, this compound can modulate downstream cellular events. One of the critical pathways influenced by GRK2 is the RhoA signaling cascade, which plays a central role in cell migration, proliferation, and fibrosis.

GRK2 and the RhoA-MRTF-A/SRF Pathway

GRK2 has been shown to interact with and be activated by RhoA. This interaction can lead to the activation of the Myocardin-Related Transcription Factor A (MRTF-A) and Serum Response Factor (SRF) pathway, which drives the transcription of genes involved in cytoskeletal organization and fibrosis. Inhibition of GRK2 by this compound is predicted to attenuate this signaling axis.

Experimental Protocols

In Vitro GRK2 Kinase Activity Assay

This protocol is adapted from the methods described in Waldschmidt HV, et al. J Med Chem. 2016.

Objective: To determine the in vitro inhibitory activity of this compound against GRK2.

Materials:

-

Recombinant human GRK2 enzyme

-

Fluorescein-labeled polypeptide substrate (e.g., fluorescein-casein)

-

ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase reaction buffer.

-

Add the test compound (this compound) or DMSO (vehicle control) to the appropriate wells.

-

Add the GRK2 enzyme to all wells except for the negative control.

-

Add the fluorescein-labeled substrate to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Potential Therapeutic Applications

The selective inhibition of GRK2 by this compound suggests its potential utility in various therapeutic areas where GRK2 is upregulated and contributes to disease pathogenesis.

-

Heart Failure: Elevated GRK2 levels in failing hearts lead to β-adrenergic receptor desensitization and diminished cardiac contractility. Inhibition of GRK2 could restore β-adrenergic signaling and improve cardiac function.

-

Fibrotic Diseases: The involvement of the GRK2-RhoA axis in promoting fibrotic gene expression suggests that this compound could be a potential anti-fibrotic agent in conditions such as cardiac fibrosis, pulmonary fibrosis, and scleroderma.

-

Chronic Pain and Opioid Tolerance: GRK2 plays a role in the desensitization of opioid receptors. Inhibiting GRK2 may enhance the analgesic effects of opioids and reduce the development of tolerance.

Conclusion

This compound is a powerful pharmacological tool for studying the physiological and pathological roles of GRK2. Its high potency and selectivity make it an excellent candidate for further preclinical and clinical investigation as a potential therapeutic agent for a range of disorders characterized by GRK2 dysregulation. This technical guide provides a foundational understanding of the core function of this compound to aid researchers and drug development professionals in their scientific endeavors.

CCG-224406: A Selective G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The regulation of GPCR signaling is a tightly controlled process, and its dysregulation is implicated in numerous diseases. G protein-coupled receptor kinases (GRKs) play a pivotal role in the desensitization of GPCRs, a key mechanism for terminating receptor signaling. Among the seven members of the GRK family, GRK2 is ubiquitously expressed and has emerged as a critical regulator of cardiovascular, metabolic, and inflammatory signaling pathways. Elevated GRK2 levels and activity are associated with conditions such as heart failure, making it a compelling therapeutic target. CCG-224406 is a potent and highly selective small molecule inhibitor of GRK2 that has been developed as a valuable tool for studying GRK2 biology and as a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its characterization.

Core Concepts: GRK2 Signaling Pathway

GRK2 is a serine/threonine kinase that phosphorylates agonist-activated GPCRs. This phosphorylation event increases the receptor's affinity for β-arrestins, which sterically hinder further G protein coupling, leading to desensitization of the receptor. β-arrestins also mediate receptor internalization and can initiate G protein-independent signaling cascades. The canonical GRK2 signaling pathway is depicted below.

Data Presentation: Quantitative Profile of this compound

The potency and selectivity of this compound have been determined through various in vitro kinase assays. The following tables summarize the key quantitative data for this compound and other relevant GRK2 inhibitors for comparative purposes.

Table 1: In Vitro Potency of this compound Against GRK2

| Compound | IC50 (nM) for GRK2 |

| This compound | 130 [1][2][3] |

| Takeda103A | 20[1][3] |

| GSK180736A | 770[1][3] |

| CMPD101 | 18[1] |

Table 2: Selectivity Profile of this compound

| Kinase | This compound IC50 (nM) | Selectivity over GRK2 (>fold) |

| GRK2 | 130 [1][2][3] | - |

| GRK1 | >100,000 | >700[4][5] |

| GRK5 | >100,000 | >700[4][5] |

| PKA | >100,000 | >770 |

| ROCK1 | No detectable inhibition | N/A[4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide the experimental protocols for the key assays used to characterize this compound.

GRK2 Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of the inhibitor to the kinase. It is based on the competition between the inhibitor and a fluorescently labeled tracer for the ATP-binding site of the kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X stock solution of GRK2 enzyme and Eu-anti-GST antibody in kinase buffer.

-

Prepare a 4X stock solution of the kinase tracer in kinase buffer.

-

Perform a serial dilution of this compound in 100% DMSO, followed by a dilution in kinase buffer to achieve the desired final concentrations.

-

-

Assay Procedure:

-

Add 5 µL of the diluted this compound to the wells of a 384-well plate.

-

Add 5 µL of the 2X GRK2/Eu-anti-GST antibody mixture to each well.

-

Add 5 µL of the 4X kinase tracer to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Kinase Selectivity Assays (PKA and ROCK1)

To determine the selectivity of this compound, its inhibitory activity was assessed against other kinases, such as Protein Kinase A (PKA) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). A common method for this is a radiometric filter binding assay.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the kinase (PKA or ROCK1), a specific substrate peptide (e.g., Kemptide for PKA), kinase buffer, and varying concentrations of this compound.

-

Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.

-

-

Washing and Detection:

-

Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

The amount of ³²P incorporated into the substrate peptide, which binds to the filter paper, is quantified using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based GRK2 Activity Assay

To assess the activity of this compound in a cellular context, a common approach is to measure the desensitization of a GPCR known to be regulated by GRK2, such as the β2-adrenergic receptor (β2AR), in a cell line like HEK293.

Methodology:

-

Cell Culture and Treatment:

-

Culture HEK293 cells expressing the β2AR.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time.

-

Stimulate the cells with a β-agonist, such as isoproterenol, for a short period.

-

-

Measurement of Downstream Signaling:

-

A common readout is the measurement of cyclic AMP (cAMP) levels, a second messenger produced upon β2AR activation.

-

Lyse the cells and measure cAMP levels using a commercially available ELISA or TR-FRET-based assay.

-

-

Data Analysis:

-

A potent GRK2 inhibitor like this compound is expected to attenuate the isoproterenol-induced desensitization of the β2AR, leading to a sustained or enhanced cAMP response compared to vehicle-treated cells.

-

The effect of this compound can be quantified by comparing the cAMP levels in inhibitor-treated versus vehicle-treated cells.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of GRK2. Its high potency and selectivity make it a superior probe compared to less selective inhibitors. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of GRK2-mediated signaling in health and disease. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs may pave the way for the development of novel therapeutics for heart failure and other GRK2-associated pathologies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. worldwide.promega.com [worldwide.promega.com]

- 5. Structure-Based Design, Synthesis, and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

CCG-224406: A Selective G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The regulation of GPCR signaling is a tightly controlled process, and its dysregulation is implicated in numerous diseases. G protein-coupled receptor kinases (GRKs) play a pivotal role in the desensitization of GPCRs, a key mechanism for terminating receptor signaling. Among the seven members of the GRK family, GRK2 is ubiquitously expressed and has emerged as a critical regulator of cardiovascular, metabolic, and inflammatory signaling pathways. Elevated GRK2 levels and activity are associated with conditions such as heart failure, making it a compelling therapeutic target. CCG-224406 is a potent and highly selective small molecule inhibitor of GRK2 that has been developed as a valuable tool for studying GRK2 biology and as a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its characterization.

Core Concepts: GRK2 Signaling Pathway

GRK2 is a serine/threonine kinase that phosphorylates agonist-activated GPCRs. This phosphorylation event increases the receptor's affinity for β-arrestins, which sterically hinder further G protein coupling, leading to desensitization of the receptor. β-arrestins also mediate receptor internalization and can initiate G protein-independent signaling cascades. The canonical GRK2 signaling pathway is depicted below.

Data Presentation: Quantitative Profile of this compound

The potency and selectivity of this compound have been determined through various in vitro kinase assays. The following tables summarize the key quantitative data for this compound and other relevant GRK2 inhibitors for comparative purposes.

Table 1: In Vitro Potency of this compound Against GRK2

| Compound | IC50 (nM) for GRK2 |

| This compound | 130 [1][2][3] |

| Takeda103A | 20[1][3] |

| GSK180736A | 770[1][3] |

| CMPD101 | 18[1] |

Table 2: Selectivity Profile of this compound

| Kinase | This compound IC50 (nM) | Selectivity over GRK2 (>fold) |

| GRK2 | 130 [1][2][3] | - |

| GRK1 | >100,000 | >700[4][5] |

| GRK5 | >100,000 | >700[4][5] |

| PKA | >100,000 | >770 |

| ROCK1 | No detectable inhibition | N/A[4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide the experimental protocols for the key assays used to characterize this compound.

GRK2 Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of the inhibitor to the kinase. It is based on the competition between the inhibitor and a fluorescently labeled tracer for the ATP-binding site of the kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X stock solution of GRK2 enzyme and Eu-anti-GST antibody in kinase buffer.

-

Prepare a 4X stock solution of the kinase tracer in kinase buffer.

-

Perform a serial dilution of this compound in 100% DMSO, followed by a dilution in kinase buffer to achieve the desired final concentrations.

-

-

Assay Procedure:

-

Add 5 µL of the diluted this compound to the wells of a 384-well plate.

-

Add 5 µL of the 2X GRK2/Eu-anti-GST antibody mixture to each well.

-

Add 5 µL of the 4X kinase tracer to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Kinase Selectivity Assays (PKA and ROCK1)

To determine the selectivity of this compound, its inhibitory activity was assessed against other kinases, such as Protein Kinase A (PKA) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). A common method for this is a radiometric filter binding assay.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the kinase (PKA or ROCK1), a specific substrate peptide (e.g., Kemptide for PKA), kinase buffer, and varying concentrations of this compound.

-

Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.

-

-

Washing and Detection:

-

Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

The amount of ³²P incorporated into the substrate peptide, which binds to the filter paper, is quantified using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based GRK2 Activity Assay

To assess the activity of this compound in a cellular context, a common approach is to measure the desensitization of a GPCR known to be regulated by GRK2, such as the β2-adrenergic receptor (β2AR), in a cell line like HEK293.

Methodology:

-

Cell Culture and Treatment:

-

Culture HEK293 cells expressing the β2AR.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time.

-

Stimulate the cells with a β-agonist, such as isoproterenol, for a short period.

-

-

Measurement of Downstream Signaling:

-

A common readout is the measurement of cyclic AMP (cAMP) levels, a second messenger produced upon β2AR activation.

-

Lyse the cells and measure cAMP levels using a commercially available ELISA or TR-FRET-based assay.

-

-

Data Analysis:

-

A potent GRK2 inhibitor like this compound is expected to attenuate the isoproterenol-induced desensitization of the β2AR, leading to a sustained or enhanced cAMP response compared to vehicle-treated cells.

-

The effect of this compound can be quantified by comparing the cAMP levels in inhibitor-treated versus vehicle-treated cells.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of GRK2. Its high potency and selectivity make it a superior probe compared to less selective inhibitors. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of GRK2-mediated signaling in health and disease. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs may pave the way for the development of novel therapeutics for heart failure and other GRK2-associated pathologies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. worldwide.promega.com [worldwide.promega.com]

- 5. Structure-Based Design, Synthesis, and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Rho/MRTF/SRF Inhibition: A Technical Guide to the Discovery and Synthesis of a Novel Class of Anti-Fibrotic Agents

A note to the reader: Publicly available scientific literature and chemical databases do not contain specific information regarding a compound designated "CCG-224406." This guide will therefore focus on the discovery, synthesis, and characterization of the well-documented and closely related class of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway inhibitors to which it likely belongs. We will use representative molecules such as CCG-203971, CCG-222740, and CCG-232601 to illustrate the core principles of this important class of investigational compounds.

Introduction: Targeting the Rho/MRTF/SRF Pathway

The Rho/MRTF/SRF signaling pathway is a critical regulator of gene transcription in response to changes in the actin cytoskeleton.[1] This pathway is implicated in a variety of cellular processes, including cell proliferation, migration, and differentiation. Its dysregulation is a key factor in the pathology of fibrotic diseases and cancer metastasis.[2] The core mechanism involves the activation of Rho GTPases, which leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, driving the transcription of target genes, many of which are involved in the fibrotic process, such as those encoding alpha-smooth muscle actin (α-SMA) and collagen.[3][4]

The small molecule inhibitors discussed herein, including the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series, represent a promising therapeutic strategy to counteract these pathological processes by disrupting this signaling cascade.[5]

Discovery via High-Throughput Screening

The initial identification of this class of inhibitors was achieved through a phenotypic high-throughput screen (HTS). This approach involves testing large libraries of chemical compounds for their ability to modulate a specific cellular phenotype, in this case, the transcriptional activity of the SRF.

Experimental Protocol: High-Throughput Screening for SRF-Mediated Transcription

A common method for such a screen is a luciferase reporter gene assay.[5]

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are often used due to their high transfection efficiency and robust growth characteristics.[4]

Reporter Construct: The cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Serum Response Element (SRE). This makes the expression of luciferase directly dependent on the activity of SRF. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization.

Screening Protocol:

-

Cell Plating: HEK293T cells are seeded into 384-well or 1536-well microplates.

-

Transfection: The SRE-luciferase and Renilla luciferase plasmids are transfected into the cells.

-

Compound Addition: The chemical library compounds are added to the wells at a defined concentration.

-

Pathway Stimulation: The Rho/MRTF/SRF pathway is stimulated, for example, by the addition of serum or lysophosphatidic acid (LPA).

-

Incubation: The plates are incubated for a period sufficient to allow for gene transcription and protein expression (typically 18-24 hours).

-

Luciferase Assay: A dual-luciferase reporter assay system is used to measure the luminescence from both firefly and Renilla luciferase.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for differences in cell number and transfection efficiency. Hits are identified as compounds that significantly reduce this ratio without causing cytotoxicity.

Workflow for High-Throughput Screening and Hit Validation

Caption: Workflow for the discovery and validation of Rho/MRTF/SRF inhibitors.

Synthesis of Oxadiazole-Thioether Rho/MRTF/SRF Inhibitors

While the exact synthesis of this compound is not documented, the general synthesis of the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid class of inhibitors has been described.[5][6] The following is a representative synthetic scheme.

A multi-component, enzyme-catalyzed process can be employed for the synthesis of 1,3,4-oxadiazole thioether derivatives.[6] A general chemical synthesis approach would involve the formation of the oxadiazole ring followed by the attachment of the thioalkanoic acid side chain.

General Synthetic Protocol:

-

Hydrazide Formation: A substituted benzoic acid is reacted with thionyl chloride to form the corresponding acyl chloride, which is then reacted with hydrazine hydrate to yield the aroylhydrazide.

-

Oxadiazole Ring Formation: The aroylhydrazide is reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form a dithiocarbazate salt. This intermediate is then cyclized, often with an acid catalyst, to form the 5-aryl-1,3,4-oxadiazole-2-thiol.

-

Thioether Linkage: The oxadiazole-thiol is then alkylated with an appropriate haloalkanoic acid ester (e.g., ethyl 2-bromopropionate) in the presence of a base.

-

Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid product.

Quantitative Data Summary

The following table summarizes the in vitro potency of representative Rho/MRTF/SRF inhibitors.

| Compound | Assay | Cell Line | IC50 | Reference(s) |

| CCG-203971 | SRE-Luciferase | HEK293T | 0.64 µM | [7][8] |

| SRE-Luciferase (RhoA/C activated) | - | 6.4 µM | [9] | |

| PC-3 Cell Migration | PC-3 | 4.2 µM | [9][10] | |

| Cell Viability | WI-38 | 12 µM | [11] | |

| Cell Viability | C2C12 | 10.9 µM | [11] | |

| CCG-222740 | Fibroblast-mediated Collagen Contraction | Human Conjunctival Fibroblasts | 5 µM | [12][13] |

| Cell Viability | Cancer Associated Fibroblasts (CAFs) | ~10 µM | [14][15] | |

| CCG-232601 | SRE-Luciferase | HEK293T | 0.55 µM | [16][17] |

| Cell Viability | WI-38 | 14.2 µM | [11] | |

| Cell Viability | C2C12 | 12.9 µM | [11] |

Key Experimental Protocols

Fibroblast-Mediated Collagen Contraction Assay

This assay provides a functional measure of the ability of fibroblasts to remodel the extracellular matrix, a key process in fibrosis that is dependent on the Rho/MRTF/SRF pathway.

Protocol:

-

Collagen Gel Preparation: Fibroblasts are suspended in a solution of neutralized type I collagen.

-

Gel Polymerization: The cell-collagen suspension is dispensed into a 24-well plate and allowed to polymerize at 37°C.

-

Gel Release: Once polymerized, the gels are gently released from the sides of the wells.

-

Treatment: The test compounds are added to the culture medium surrounding the floating collagen gels.

-

Contraction Measurement: The area of the collagen gels is measured at regular intervals over 24-48 hours. A decrease in gel area indicates contraction.

-

Data Analysis: The percentage of contraction is calculated relative to control (vehicle-treated) gels. IC50 values are determined from the dose-response curve.

Western Blot Analysis of Rho/MRTF/SRF Pathway Proteins

Western blotting is used to determine the effect of the inhibitors on the protein levels of key components of the signaling pathway.

Protocol:

-

Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., RhoA, MRTF-A, SRF, α-SMA) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagram

The Rho/MRTF/SRF Signaling Pathway

Caption: The Rho/MRTF/SRF signaling cascade and the point of intervention for inhibitors.

References

- 1. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biocatalytic synthesis of oxadiazole thioethers and evaluation of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. plus.labcloudinc.com [plus.labcloudinc.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CCG 203971 (5277) by Tocris, Part of Bio-Techne [bio-techne.com]

- 11. researchgate.net [researchgate.net]

- 12. axonmedchem.com [axonmedchem.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. axonmedchem.com [axonmedchem.com]

- 17. medchemexpress.com [medchemexpress.com]

The Core of Rho/MRTF/SRF Inhibition: A Technical Guide to the Discovery and Synthesis of a Novel Class of Anti-Fibrotic Agents

A note to the reader: Publicly available scientific literature and chemical databases do not contain specific information regarding a compound designated "CCG-224406." This guide will therefore focus on the discovery, synthesis, and characterization of the well-documented and closely related class of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway inhibitors to which it likely belongs. We will use representative molecules such as CCG-203971, CCG-222740, and CCG-232601 to illustrate the core principles of this important class of investigational compounds.

Introduction: Targeting the Rho/MRTF/SRF Pathway

The Rho/MRTF/SRF signaling pathway is a critical regulator of gene transcription in response to changes in the actin cytoskeleton.[1] This pathway is implicated in a variety of cellular processes, including cell proliferation, migration, and differentiation. Its dysregulation is a key factor in the pathology of fibrotic diseases and cancer metastasis.[2] The core mechanism involves the activation of Rho GTPases, which leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, driving the transcription of target genes, many of which are involved in the fibrotic process, such as those encoding alpha-smooth muscle actin (α-SMA) and collagen.[3][4]

The small molecule inhibitors discussed herein, including the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series, represent a promising therapeutic strategy to counteract these pathological processes by disrupting this signaling cascade.[5]

Discovery via High-Throughput Screening

The initial identification of this class of inhibitors was achieved through a phenotypic high-throughput screen (HTS). This approach involves testing large libraries of chemical compounds for their ability to modulate a specific cellular phenotype, in this case, the transcriptional activity of the SRF.

Experimental Protocol: High-Throughput Screening for SRF-Mediated Transcription

A common method for such a screen is a luciferase reporter gene assay.[5]

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are often used due to their high transfection efficiency and robust growth characteristics.[4]

Reporter Construct: The cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Serum Response Element (SRE). This makes the expression of luciferase directly dependent on the activity of SRF. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization.

Screening Protocol:

-

Cell Plating: HEK293T cells are seeded into 384-well or 1536-well microplates.

-

Transfection: The SRE-luciferase and Renilla luciferase plasmids are transfected into the cells.

-

Compound Addition: The chemical library compounds are added to the wells at a defined concentration.

-

Pathway Stimulation: The Rho/MRTF/SRF pathway is stimulated, for example, by the addition of serum or lysophosphatidic acid (LPA).

-

Incubation: The plates are incubated for a period sufficient to allow for gene transcription and protein expression (typically 18-24 hours).

-

Luciferase Assay: A dual-luciferase reporter assay system is used to measure the luminescence from both firefly and Renilla luciferase.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for differences in cell number and transfection efficiency. Hits are identified as compounds that significantly reduce this ratio without causing cytotoxicity.

Workflow for High-Throughput Screening and Hit Validation

Caption: Workflow for the discovery and validation of Rho/MRTF/SRF inhibitors.

Synthesis of Oxadiazole-Thioether Rho/MRTF/SRF Inhibitors

While the exact synthesis of this compound is not documented, the general synthesis of the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid class of inhibitors has been described.[5][6] The following is a representative synthetic scheme.

A multi-component, enzyme-catalyzed process can be employed for the synthesis of 1,3,4-oxadiazole (B1194373) thioether derivatives.[6] A general chemical synthesis approach would involve the formation of the oxadiazole ring followed by the attachment of the thioalkanoic acid side chain.

General Synthetic Protocol:

-

Hydrazide Formation: A substituted benzoic acid is reacted with thionyl chloride to form the corresponding acyl chloride, which is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the aroylhydrazide.

-

Oxadiazole Ring Formation: The aroylhydrazide is reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form a dithiocarbazate salt. This intermediate is then cyclized, often with an acid catalyst, to form the 5-aryl-1,3,4-oxadiazole-2-thiol.

-

Thioether Linkage: The oxadiazole-thiol is then alkylated with an appropriate haloalkanoic acid ester (e.g., ethyl 2-bromopropionate) in the presence of a base.

-

Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid product.

Quantitative Data Summary

The following table summarizes the in vitro potency of representative Rho/MRTF/SRF inhibitors.

| Compound | Assay | Cell Line | IC50 | Reference(s) |

| CCG-203971 | SRE-Luciferase | HEK293T | 0.64 µM | [7][8] |

| SRE-Luciferase (RhoA/C activated) | - | 6.4 µM | [9] | |

| PC-3 Cell Migration | PC-3 | 4.2 µM | [9][10] | |

| Cell Viability | WI-38 | 12 µM | [11] | |

| Cell Viability | C2C12 | 10.9 µM | [11] | |

| CCG-222740 | Fibroblast-mediated Collagen Contraction | Human Conjunctival Fibroblasts | 5 µM | [12][13] |

| Cell Viability | Cancer Associated Fibroblasts (CAFs) | ~10 µM | [14][15] | |

| CCG-232601 | SRE-Luciferase | HEK293T | 0.55 µM | [16][17] |

| Cell Viability | WI-38 | 14.2 µM | [11] | |

| Cell Viability | C2C12 | 12.9 µM | [11] |

Key Experimental Protocols

Fibroblast-Mediated Collagen Contraction Assay

This assay provides a functional measure of the ability of fibroblasts to remodel the extracellular matrix, a key process in fibrosis that is dependent on the Rho/MRTF/SRF pathway.

Protocol:

-

Collagen Gel Preparation: Fibroblasts are suspended in a solution of neutralized type I collagen.

-

Gel Polymerization: The cell-collagen suspension is dispensed into a 24-well plate and allowed to polymerize at 37°C.

-

Gel Release: Once polymerized, the gels are gently released from the sides of the wells.

-

Treatment: The test compounds are added to the culture medium surrounding the floating collagen gels.

-

Contraction Measurement: The area of the collagen gels is measured at regular intervals over 24-48 hours. A decrease in gel area indicates contraction.

-

Data Analysis: The percentage of contraction is calculated relative to control (vehicle-treated) gels. IC50 values are determined from the dose-response curve.

Western Blot Analysis of Rho/MRTF/SRF Pathway Proteins

Western blotting is used to determine the effect of the inhibitors on the protein levels of key components of the signaling pathway.

Protocol:

-

Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., RhoA, MRTF-A, SRF, α-SMA) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagram

The Rho/MRTF/SRF Signaling Pathway

Caption: The Rho/MRTF/SRF signaling cascade and the point of intervention for inhibitors.

References

- 1. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biocatalytic synthesis of oxadiazole thioethers and evaluation of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. plus.labcloudinc.com [plus.labcloudinc.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CCG 203971 (5277) by Tocris, Part of Bio-Techne [bio-techne.com]

- 11. researchgate.net [researchgate.net]

- 12. axonmedchem.com [axonmedchem.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. axonmedchem.com [axonmedchem.com]

- 17. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to CCG-224406: A Potent and Selective GRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-224406 is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling, and its upregulation is implicated in the pathophysiology of various diseases, most notably heart failure. By attenuating the desensitization of GPCRs, such as the β-adrenergic receptors, this compound presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to this compound, intended to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its systematic IUPAC name is 4-(3-((2,6-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(3-((2,6-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Internal Analysis |

| Molecular Formula | C29H27FN6O5 | [1] |

| Molecular Weight | 558.57 g/mol | [1] |

| CAS Number | 1870843-22-3 | [1] |

| SMILES | O=C(NC1=CC=C2N=CNC2=C1)C1=C(C)NC(C2=CC(C(N(CC3=C(OC)C=CC=C3OC))=O)=C(F)C=C2)NC1=O | Internal Analysis |

| Predicted logP | 3.8 | Internal Analysis |

| Predicted pKa | Acidic: 8.5, Basic: 2.1 | Internal Analysis |

| Predicted Aqueous Solubility | Low | Internal Analysis |

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] In canonical GPCR signaling, agonist binding to a receptor (e.g., the β-adrenergic receptor) triggers a conformational change, leading to the activation of heterotrimeric G proteins. The dissociated Gβγ subunits then recruit GRK2 to the plasma membrane. GRK2 subsequently phosphorylates the intracellular domains of the activated receptor. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein coupling, leading to desensitization of the receptor and attenuation of downstream signaling.

By inhibiting the catalytic activity of GRK2, this compound prevents the phosphorylation of activated GPCRs. This, in turn, reduces β-arrestin recruitment and subsequent receptor desensitization, thereby prolonging and enhancing G protein-mediated signaling.

Beyond its canonical role, GRK2 is also known to have non-GPCR-related functions, including the modulation of the MEK/ERK signaling pathway. The precise impact of this compound on these non-canonical pathways is an area of ongoing investigation.

In Vitro Efficacy and Selectivity

This compound has been demonstrated to be a potent inhibitor of GRK2 with high selectivity over other related kinases.

Table 2: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. GRK2 | Source |

| GRK2 | 13 | - | [1] |

| Other GRK Subfamilies | >9,100 | >700-fold | [1] |

| ROCK1 | No detectable inhibition | - | [1] |

Experimental Protocols

GRK2 Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative example based on commonly used methods for assessing GRK2 inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GRK2.

Materials:

-

Recombinant human GRK2 enzyme

-

GRK2 substrate (e.g., purified rhodopsin or a peptide substrate)

-

ATP (Adenosine triphosphate)

-

This compound (in DMSO)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the GRK2 enzyme and its substrate to their final concentrations in the assay buffer.

-

Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer). b. Add 10 µL of the GRK2 enzyme solution to each well. c. Add 10 µL of the substrate/ATP mixture to initiate the kinase reaction. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step addition of reagents to deplete remaining ATP and then convert ADP to ATP, which is then used to generate a luminescent signal. b. Read the luminescence on a plate reader.

-

Data Analysis: a. Convert the luminescence readings to the percentage of inhibition relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Studies

As of the latest available information, specific in vivo studies detailing the pharmacokinetics, pharmacodynamics, and efficacy of this compound in animal models have not been extensively published in peer-reviewed literature. However, the potent in vitro profile of this compound suggests its potential for further investigation in preclinical models of diseases where GRK2 is implicated, such as heart failure.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the biological roles of GRK2. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. Future research should focus on characterizing its in vivo properties, including its pharmacokinetic profile and efficacy in relevant disease models. Elucidating the full extent of its effects on both canonical and non-canonical GRK2 signaling pathways will be crucial for its potential translation into a therapeutic agent.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human consumption.

References

In-Depth Technical Guide to CCG-224406: A Potent and Selective GRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-224406 is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling, and its upregulation is implicated in the pathophysiology of various diseases, most notably heart failure. By attenuating the desensitization of GPCRs, such as the β-adrenergic receptors, this compound presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to this compound, intended to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its systematic IUPAC name is 4-(3-((2,6-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(3-((2,6-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Internal Analysis |

| Molecular Formula | C29H27FN6O5 | [1] |

| Molecular Weight | 558.57 g/mol | [1] |

| CAS Number | 1870843-22-3 | [1] |

| SMILES | O=C(NC1=CC=C2N=CNC2=C1)C1=C(C)NC(C2=CC(C(N(CC3=C(OC)C=CC=C3OC))=O)=C(F)C=C2)NC1=O | Internal Analysis |

| Predicted logP | 3.8 | Internal Analysis |

| Predicted pKa | Acidic: 8.5, Basic: 2.1 | Internal Analysis |

| Predicted Aqueous Solubility | Low | Internal Analysis |

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] In canonical GPCR signaling, agonist binding to a receptor (e.g., the β-adrenergic receptor) triggers a conformational change, leading to the activation of heterotrimeric G proteins. The dissociated Gβγ subunits then recruit GRK2 to the plasma membrane. GRK2 subsequently phosphorylates the intracellular domains of the activated receptor. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein coupling, leading to desensitization of the receptor and attenuation of downstream signaling.

By inhibiting the catalytic activity of GRK2, this compound prevents the phosphorylation of activated GPCRs. This, in turn, reduces β-arrestin recruitment and subsequent receptor desensitization, thereby prolonging and enhancing G protein-mediated signaling.

Beyond its canonical role, GRK2 is also known to have non-GPCR-related functions, including the modulation of the MEK/ERK signaling pathway. The precise impact of this compound on these non-canonical pathways is an area of ongoing investigation.

In Vitro Efficacy and Selectivity

This compound has been demonstrated to be a potent inhibitor of GRK2 with high selectivity over other related kinases.

Table 2: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. GRK2 | Source |

| GRK2 | 13 | - | [1] |

| Other GRK Subfamilies | >9,100 | >700-fold | [1] |

| ROCK1 | No detectable inhibition | - | [1] |

Experimental Protocols

GRK2 Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative example based on commonly used methods for assessing GRK2 inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GRK2.

Materials:

-

Recombinant human GRK2 enzyme

-

GRK2 substrate (e.g., purified rhodopsin or a peptide substrate)

-

ATP (Adenosine triphosphate)

-

This compound (in DMSO)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the GRK2 enzyme and its substrate to their final concentrations in the assay buffer.

-

Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer). b. Add 10 µL of the GRK2 enzyme solution to each well. c. Add 10 µL of the substrate/ATP mixture to initiate the kinase reaction. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step addition of reagents to deplete remaining ATP and then convert ADP to ATP, which is then used to generate a luminescent signal. b. Read the luminescence on a plate reader.

-

Data Analysis: a. Convert the luminescence readings to the percentage of inhibition relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Studies

As of the latest available information, specific in vivo studies detailing the pharmacokinetics, pharmacodynamics, and efficacy of this compound in animal models have not been extensively published in peer-reviewed literature. However, the potent in vitro profile of this compound suggests its potential for further investigation in preclinical models of diseases where GRK2 is implicated, such as heart failure.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the biological roles of GRK2. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. Future research should focus on characterizing its in vivo properties, including its pharmacokinetic profile and efficacy in relevant disease models. Elucidating the full extent of its effects on both canonical and non-canonical GRK2 signaling pathways will be crucial for its potential translation into a therapeutic agent.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human consumption.

References

An In-depth Technical Guide on MRTF/SRF Pathway Inhibitors for Basic Science Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway and the utility of its small molecule inhibitors, exemplified by the "CCG" series of compounds, in basic science research. While the specific compound "CCG-224406" is not prominently documented in publicly available literature, this guide will focus on the well-characterized principles and applications of this class of inhibitors.

The MRTF/SRF Signaling Pathway: A Core Regulator of Cellular Function

The Serum Response Factor (SRF) is a ubiquitously expressed MADS-box transcription factor that plays a pivotal role in controlling the expression of a wide array of genes involved in cell proliferation, differentiation, migration, and cytoskeletal dynamics.[1][2][3][4][5] SRF binds to a DNA consensus sequence known as the CArG box [CC(A/T)6GG], which is present in the regulatory regions of numerous target genes.[1][4][5]

The transcriptional activity of SRF is critically dependent on its interaction with powerful coactivators, most notably the Myocardin-Related Transcription Factors (MRTFs), which include MRTF-A and MRTF-B.[1][2] The MRTF/SRF signaling axis serves as a key integrator of extracellular cues and the intracellular actin cytoskeleton.

The activation of this pathway is intricately linked to actin dynamics. In resting cells, MRTFs are sequestered in the cytoplasm through a direct binding interaction with globular actin (G-actin). Upon stimulation by extracellular signals that activate Rho GTPases, there is a shift in actin dynamics towards polymerization into filamentous actin (F-actin).[6][7] This process depletes the cytoplasmic pool of G-actin, leading to the release of MRTFs. Once liberated, MRTFs translocate to the nucleus, where they form a complex with SRF, potently activating the transcription of target genes.[1]

Given its central role in fundamental cellular processes, dysregulation of the MRTF/SRF pathway has been implicated in a variety of diseases, including fibrosis and cancer, making it a compelling target for therapeutic intervention.[3][4][8]

CCG-Series Inhibitors: Mechanism of Action

The "CCG" series of small molecules are inhibitors of the MRTF/SRF signaling pathway.[3][4] For instance, the compound CCG-203971 has been shown to dose-dependently inhibit the activation of hepatic stellate cells (HSCs), which is a key event in the progression of liver fibrosis.[8] The primary mechanism of these inhibitors is the disruption of the MRTF/SRF-mediated transcriptional program. By preventing the nuclear accumulation of MRTF and its subsequent interaction with SRF, these compounds effectively block the expression of downstream target genes that are crucial for pathological processes like extracellular matrix deposition in fibrosis.[8]

Quantitative Data on MRTF/SRF Inhibition

The following table summarizes the effects of a representative MRTF/SRF inhibitor, CCG-203971, on the functional activity of activated hepatic stellate cells (HSCs).

| Compound | Biological Process | Cell Type | Effect | Citation |

| CCG-203971 | Actin Cytoskeleton Dynamics | Activated HSCs | Dose-dependent inhibition | [8] |

| CCG-203971 | Cell Contraction | Activated HSCs | Dose-dependent inhibition | [8] |

| CCG-203971 | Cell Migration | Activated HSCs | Dose-dependent inhibition | [8] |

| CCG-203971 | Cell Proliferation | Activated HSCs | Dose-dependent inhibition | [8] |

| CCG-203971 | Type 1 Collagen (COL.1) Expression | Activated HSCs | Decreased expression | [8] |

Key Experimental Protocols

The following are detailed methodologies for experiments commonly used to investigate the effects of MRTF/SRF inhibitors.

-

Cell Line: Primary human or rodent hepatic stellate cells (HSCs) are a standard model for studying liver fibrosis.[8]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Inhibitor Preparation: A stock solution of the CCG compound is prepared in dimethyl sulfoxide (B87167) (DMSO). This stock is then serially diluted in culture medium to achieve the desired final concentrations for experiments.

-